molecular formula C23H16N4O2 B7476722 N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide

Cat. No. B7476722
M. Wt: 380.4 g/mol
InChI Key: WNBZMYKFZVFOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide, commonly known as CBL0137, is a small molecule compound that has been found to have significant anticancer properties. It was first synthesized in 2012 by a team of researchers from the Russian Academy of Sciences and has since been the subject of numerous studies.

Mechanism of Action

The exact mechanism of action of CBL0137 is not fully understood, but it is thought to work by targeting several key pathways involved in cancer development and progression. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in cell survival and proliferation. It also affects the expression of several other genes involved in cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
CBL0137 has been shown to have several biochemical and physiological effects on cancer cells. It induces DNA damage and activates the DNA damage response pathway, leading to cell cycle arrest and apoptosis. It also affects the expression of several genes involved in the regulation of cell survival and proliferation. In addition, it has been shown to enhance the immune response against cancer cells.

Advantages and Limitations for Lab Experiments

CBL0137 has several advantages for use in laboratory experiments. It is a small molecule compound that can be easily synthesized and purified. It is also highly soluble in water, which makes it easy to prepare for in vitro experiments. However, it has some limitations, including its relatively low stability in solution and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on CBL0137. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CBL0137 treatment. Additionally, there is potential for the development of combination therapies that include CBL0137 and other anticancer drugs. Finally, more research is needed to fully understand the mechanism of action of CBL0137 and its potential applications in the treatment of cancer.

Synthesis Methods

The synthesis of CBL0137 involves several steps, starting with the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzimidazole to form the key intermediate, which is subsequently cyclized to form the final product. The synthesis of CBL0137 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

CBL0137 has been the subject of extensive research in the field of oncology. Studies have shown that it has potent anticancer properties and is effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of other anticancer drugs.

properties

IUPAC Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c28-22(24-15-10-11-19-21(12-15)27-23(29)26-19)17-13-20(14-6-2-1-3-7-14)25-18-9-5-4-8-16(17)18/h1-13H,(H,24,28)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBZMYKFZVFOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC5=C(C=C4)NC(=O)N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)-2-phenylquinoline-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.